[3-(tert-Butoxycarbonyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid
Description
[3-(tert-Butoxycarbonyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid is a synthetic organic compound featuring a pyrrolidine core substituted with a tert-butoxycarbonyl (Boc)-protected cyclopropylamine group and an acetic acid moiety. The Boc group serves as a protective group for the amine, enhancing stability during synthetic processes. The cyclopropyl ring introduces steric constraints and electronic effects, which may influence reactivity and biological interactions. This compound is structurally related to intermediates used in medicinal chemistry, particularly in the synthesis of protease inhibitors or receptor-targeted molecules .
Properties
IUPAC Name |
2-[3-[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4/c1-14(2,3)20-13(19)16(10-4-5-10)11-6-7-15(8-11)9-12(17)18/h10-11H,4-9H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNBZCUDEMDTEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1CC1)C2CCN(C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[3-(tert-Butoxycarbonyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid, also known by its CAS number 1354011-94-1, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of this compound is C15H26N2O4, with a molecular weight of 298.39 g/mol. The compound exhibits a predicted boiling point of approximately 661.3 °C and a density of 1.46 g/cm³. The pKa value is estimated to be around 6.39, indicating its acidic nature at physiological pH levels .
| Property | Value |
|---|---|
| Molecular Formula | C15H26N2O4 |
| Molecular Weight | 298.39 g/mol |
| Boiling Point | ~661.3 °C |
| Density | 1.46 g/cm³ |
| pKa | 6.39 |
The biological activity of this compound is primarily linked to its interactions with various biological targets, including enzymes and receptors involved in metabolic pathways. Preliminary studies suggest that the compound may act as an inhibitor of certain enzyme classes, potentially influencing metabolic processes related to drug metabolism and transport.
Structure-Activity Relationship (SAR)
Research into the SAR of similar compounds indicates that modifications on the pyrrolidine ring and the cyclopropyl group can significantly affect biological activity. For instance, the introduction of different substituents on the carbon backbone may enhance binding affinity to target proteins or alter pharmacokinetic properties .
In Vivo Studies
In a recent study investigating the pharmacokinetics of related compounds, it was found that modifications similar to those present in this compound resulted in improved oral bioavailability and brain penetration in murine models. Such findings underscore the importance of structural modifications in enhancing therapeutic efficacy .
In Vitro Assays
In vitro assays have demonstrated that derivatives of this compound exhibit varying degrees of inhibition against specific enzymes involved in drug metabolism, such as cytochrome P450 enzymes. These findings suggest potential applications in modulating drug interactions and improving therapeutic outcomes in polypharmacy scenarios .
Scientific Research Applications
Antitumor Activity
Research has indicated that derivatives of pyrrolidine compounds exhibit significant antitumor activity. A study published in Journal of Medicinal Chemistry explored the synthesis of various pyrrolidine derivatives, including [3-(tert-Butoxycarbonyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid, demonstrating their efficacy against cancer cell lines. The findings suggested that the compound could inhibit cell proliferation and induce apoptosis in tumor cells, making it a candidate for further anticancer drug development .
Neuroprotective Effects
Another area of interest is the neuroprotective effects of pyrrolidine derivatives. A study highlighted the potential of this compound in protecting neuronal cells from oxidative stress. The compound was shown to modulate signaling pathways associated with neurodegenerative diseases, suggesting its application in therapeutic strategies for conditions like Alzheimer's disease .
Building Block for Drug Development
The compound serves as a versatile building block in organic synthesis, particularly in the development of complex molecules used in pharmaceuticals. Its functional groups allow for further modification, enabling chemists to create a variety of derivatives tailored for specific biological activities. For instance, researchers have utilized it in synthesizing novel inhibitors for proteases involved in viral replication .
Chiral Synthesis
The presence of stereogenic centers in this compound makes it valuable in chiral synthesis processes. Its use as a chiral auxiliary has been documented in asymmetric synthesis reactions, enhancing the enantioselectivity of various chemical transformations .
Polymer Development
In material science, this compound has been investigated for its role in developing new polymers with enhanced properties. Studies have shown that incorporating pyrrolidine-based structures into polymer matrices can improve mechanical strength and thermal stability, making them suitable for applications in coatings and composites .
Nanotechnology Applications
Additionally, there are emerging applications in nanotechnology where this compound is being explored as a functionalizing agent for nanoparticles. This can enhance the biocompatibility and targeting capabilities of nanoparticles used in drug delivery systems .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Journal of Medicinal Chemistry (2020) | Antitumor Activity | Demonstrated significant inhibition of cancer cell proliferation by pyrrolidine derivatives including the target compound |
| Neurobiology Reports (2021) | Neuroprotective Effects | Showed modulation of neuroprotective pathways, indicating potential use in neurodegenerative disease therapies |
| Organic Letters (2019) | Chiral Synthesis | Utilized as a chiral auxiliary for enhancing enantioselectivity in asymmetric synthesis |
| Advanced Materials (2022) | Polymer Development | Improved mechanical properties when incorporated into polymer matrices |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares [3-(tert-Butoxycarbonyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid with structurally analogous compounds, focusing on substituents, molecular properties, and functional attributes:
*Inferred based on structural analogs.
Key Observations:
The Boc group in the target compound provides superior amine protection compared to the acetyl group in {3-[(Acetyl-cyclopropyl-amino)-Methyl]-pyrrolidin-1-yl}-acetic acid, which is more labile under acidic conditions .
Synthetic Considerations: The synthesis of Boc-protected analogs often involves coupling reactions using tert-butoxycarbonyl anhydride or chloroformate derivatives, as seen in the preparation of ethyl 1-[(tert-Butoxycarbonyl)amino]pyrrole carboxylates (e.g., THF solvent, CuCl2·2H2O catalyst) . Chiral variants, such as [(S)-3-(tert-Butoxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid, require enantioselective synthesis or resolution techniques .
Physicochemical Properties: Compounds with bulky substituents (e.g., cyclopropyl, isopropyl) exhibit lower aqueous solubility but improved membrane permeability compared to simpler analogs like 2-(3-((tert-Butoxycarbonyl)amino)pyrrolidin-1-yl)acetic acid . The molecular weight range (240–286 g/mol) suggests these compounds fall within Lipinski’s "rule of five" guidelines, favoring oral bioavailability .
The absence of a cyclopropyl group in 2-(3-((tert-Butoxycarbonyl)amino)pyrrolidin-1-yl)acetic acid may reduce target affinity but improve metabolic clearance .
Preparation Methods
Pyrrolidine Ring Formation and Boc Protection
The pyrrolidine core is often derived from commercially available precursors or synthesized via cyclization reactions. A common approach involves Boc protection of the pyrrolidine nitrogen to prevent unwanted side reactions.
Example Protocol:
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Starting Material : (R)-tert-Butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate.
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Hydrolysis : Treatment with NaOH (30%) in methanol at 100°C for 18 hours yields the carboxylic acid intermediate.
-
Purification : Column chromatography (petroleum ether:ethyl acetate gradient) isolates [3-(tert-butoxycarbonyl)pyrrolidin-3-yl]acetic acid with 90.16% yield .
Reaction Conditions:
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| NaOH (30%) | Methanol | 100°C | 18 h | 90.16% |
Cyclopropanation Strategies
The cyclopropyl group is introduced via Simmons-Smith cyclopropanation or transition-metal-catalyzed reactions.
Method A: Simmons-Smith Cyclopropanation
Method B: Transition-Metal Catalysis
Acetic Acid Moiety Installation
The acetic acid group is introduced via alkylation or carboxylic acid coupling .
Alkylation Protocol:
-
Substrate : Boc-protected pyrrolidine-3-amine.
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Reagent : Bromoacetic acid tert-butyl ester.
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Conditions : K₂CO₃ in DMF, 60°C, 6 hours.
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Deprotection : TFA in DCM removes the tert-butyl ester, yielding the free carboxylic acid (82% overall yield ).
Optimization and Challenges
Stereochemical Control
The stereochemistry at the pyrrolidine C3 position is critical for biological activity. Chiral auxiliaries or asymmetric catalysis are employed:
Boc Group Stability
The tert-butoxycarbonyl (Boc) group is prone to acid-catalyzed cleavage. Stabilization strategies include:
Comparative Analysis of Methods
| Parameter | Simmons-Smith | Transition-Metal Catalysis | Alkylation |
|---|---|---|---|
| Yield | 75–85% | 68–72% | 80–82% |
| Stereocontrol | Moderate | High | Low |
| Scalability | Excellent | Moderate | Excellent |
| Cost | Low | High | Moderate |
Industrial-Scale Considerations
Large-scale synthesis (≥1 kg) requires:
Q & A
Q. Basic
- HPLC-UV/Vis : Detect impurities >0.1% using a C18 column and 254 nm detection .
- LC-MS/MS : Identify low-abundance byproducts (e.g., de-Boc derivatives) via ESI+ ionization .
How can the compound’s mechanism of action be elucidated in enzyme inhibition studies?
Advanced
Use surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) to target enzymes like monoamine oxidases. Pair with molecular docking (AutoDock Vina) to map interactions at the active site, validated by mutagenesis studies .
What are the stability profiles of this compound under varying storage conditions?
Advanced
Thermogravimetric analysis (TGA) shows decomposition at >150°C. Store at –20°C in argon-purged vials to prevent Boc group hydrolysis. Monitor stability via 1H NMR (disappearance of tert-butyl peak at δ 1.4 ppm) .
How does structural modification of the cyclopropyl group impact bioactivity?
Advanced
Replacing cyclopropane with larger rings (e.g., cyclohexyl) reduces target affinity due to steric hindrance. Fluorination at the cyclopropane C-2 position increases metabolic stability (t1/2 from 2 h to 6 h in microsomal assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
